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molecular formula C11H16N2O3S B8597127 Tert-butyl N-[3-oxo-3-(1,3-thiazol-2-YL)propyl]carbamate

Tert-butyl N-[3-oxo-3-(1,3-thiazol-2-YL)propyl]carbamate

Cat. No. B8597127
M. Wt: 256.32 g/mol
InChI Key: FUOKCACYESUVQW-UHFFFAOYSA-N
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Patent
US06953797B2

Procedure details

To a solution of 2-bromothiazole (5.035 g, 30.7 mmol) in dry tetrahydrofuran (125 ml) at −78° C. under nitrogen, was added a solution of n-butyllithium in hexanes (1.6M, 17.6 ml, 28.2 mmol) over a period of 30 minutes, followed by a solution of [3-(methoxymethylamino)-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester (2.976 g, 12.8 mmol) in dry tetrahydrofuran (30 ml) added over 30 minutes. The reaction mixture was allowed to warm up to 0° C., then quenched with saturated ammonium chloride and extracted with ethyl acetate (3×100 ml). The combined extracts were washed with water (3×50 ml) and saturated brine solution (1×100 ml), dried (magnesium sulphate) and concentrated in vacuo to leave a crude orange oil. Flash chromatography (silica, 25% ethyl acetate in isohexane) gave a pale yellow oil (2.2 g, 67%).
Quantity
5.035 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
[3-(methoxymethylamino)-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester
Quantity
2.976 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH3:12][C:13]([O:16][C:17](=[O:27])[NH:18][CH2:19][CH2:20][C:21](NCOC)=[O:22])([CH3:15])[CH3:14].C(OCC)(=O)C>O1CCCC1.CCCC(C)C>[CH3:15][C:13]([O:16][C:17](=[O:27])[NH:18][CH2:19][CH2:20][C:21](=[O:22])[C:2]1[S:3][CH:4]=[CH:5][N:6]=1)([CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
5.035 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
17.6 mL
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
[3-(methoxymethylamino)-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester
Quantity
2.976 g
Type
reactant
Smiles
CC(C)(C)OC(NCCC(=O)NCOC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCC(C)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×50 ml) and saturated brine solution (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a crude orange oil

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(NCCC(C=1SC=CN1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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